2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
“2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of triazolopyrimidines involves the use of diethyl aminomethylenemalonates in ethanol in the presence of sodium ethylate . This process leads to the formation of mesoionic 1,2,4-triazolo[4,3-a]pyrimidin-5-ones in high yield . Another method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Antibacterial Activity
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative microbial strains. This study demonstrates the potential of such compounds in developing new antibacterial agents (Lahmidi et al., 2019).
Supramolecular Assemblies
Research into pyrimidine derivatives has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These structures, based on dihydropyrimidine-2,4-(1H,3H)-dione functionality, have shown potential in creating diverse supramolecular architectures through extensive hydrogen bonding interactions (Fonari et al., 2004).
Synthesis in Supercritical Carbon Dioxide
The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, was achieved using supercritical carbon dioxide. This method represents an eco-friendly and efficient approach to synthesizing complex organic compounds (Baklykov et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
It’s known that egfr inhibitors prevent cancer cell proliferation and spread by targeting specific proteins .
Biochemical Pathways
Egfr inhibitors typically affect pathways related to cell survival, growth, and differentiation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown significant alteration in cell cycle progression, in addition to apoptosis induction within hct cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one are intriguing. It has been found to interact with various enzymes and proteins, playing a role in biochemical reactions
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-9-6(11)10-4-2-3-7-5(10)8-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBQHMTVLZQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=CC=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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